6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol
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Overview
Description
6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol is a chemical compound with the molecular formula C6H8N2O2S It is a pyrimidine derivative characterized by the presence of both methylsulfanyl and sulfanyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and methylthiol.
Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with methylthiol to introduce the methylsulfanyl group at the 2-position of the pyrimidine ring.
Thiol Addition: The resulting intermediate is then subjected to thiol addition to introduce the sulfanyl group at the 4-position of the pyrimidine ring.
Oxidation: The final step involves oxidation to form the hydroxyl group at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol
- 6-[(Methylsulfanyl)methyl]-2-(2-pyridinyl)-4-pyrimidinol
Uniqueness
6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol is unique due to the presence of both methylsulfanyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
6-(methylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGZDUASDVIAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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